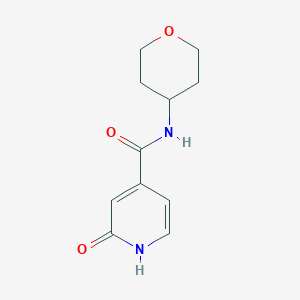
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways such as the Wnt/β-catenin pathway, which has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The inhibition of GSK-3β by this compound results in the activation of various signaling pathways, which has been shown to have potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit GSK-3β, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol. These include:
1. Further studies to determine the safety and efficacy of this compound in various diseases.
2. Development of novel synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound.
4. Identification of new therapeutic targets for this compound.
5. Development of new drug delivery systems for this compound.
Conclusion
In conclusion, this compound has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer. The future directions for the study of this compound include further studies to determine its safety and efficacy, development of novel synthesis methods, investigation of its potential toxicity, identification of new therapeutic targets, and development of new drug delivery systems.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol involves a multi-step process that includes the reaction of 2,3-dihydroindene with 4-fluorobenzaldehyde, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol has shown potential therapeutic applications in various scientific research studies. It has been studied for its role as a GSK-3β inhibitor, which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-15-7-5-12(6-8-15)17(20)11-19-16-9-13-3-1-2-4-14(13)10-16/h1-8,16-17,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTHIYFQJDGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)

![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
